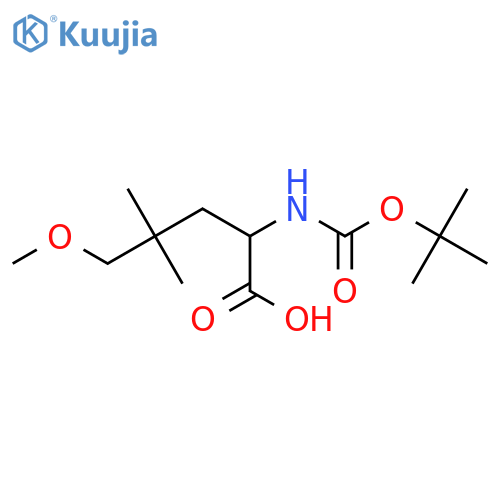

Cas no 2171548-32-4 (2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid)

2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid

- 2171548-32-4

- EN300-1297208

- 2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid

-

- インチ: 1S/C13H25NO5/c1-12(2,3)19-11(17)14-9(10(15)16)7-13(4,5)8-18-6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)

- InChIKey: JLNRPMTWNJQOLW-UHFFFAOYSA-N

- SMILES: O(C)CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C

計算された属性

- 精确分子量: 275.17327290g/mol

- 同位素质量: 275.17327290g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 19

- 回転可能化学結合数: 8

- 複雑さ: 320

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2

- トポロジー分子極性表面積: 84.9Ų

2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1297208-50mg |

2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid |

2171548-32-4 | 50mg |

$707.0 | 2023-09-30 | ||

| Enamine | EN300-1297208-1.0g |

2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid |

2171548-32-4 | 1g |

$943.0 | 2023-06-06 | ||

| Enamine | EN300-1297208-0.05g |

2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid |

2171548-32-4 | 0.05g |

$792.0 | 2023-06-06 | ||

| Enamine | EN300-1297208-5000mg |

2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid |

2171548-32-4 | 5000mg |

$2443.0 | 2023-09-30 | ||

| Enamine | EN300-1297208-100mg |

2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid |

2171548-32-4 | 100mg |

$741.0 | 2023-09-30 | ||

| Enamine | EN300-1297208-1000mg |

2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid |

2171548-32-4 | 1000mg |

$842.0 | 2023-09-30 | ||

| Enamine | EN300-1297208-250mg |

2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid |

2171548-32-4 | 250mg |

$774.0 | 2023-09-30 | ||

| Enamine | EN300-1297208-2.5g |

2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid |

2171548-32-4 | 2.5g |

$1848.0 | 2023-06-06 | ||

| Enamine | EN300-1297208-5.0g |

2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid |

2171548-32-4 | 5g |

$2732.0 | 2023-06-06 | ||

| Enamine | EN300-1297208-500mg |

2-{[(tert-butoxy)carbonyl]amino}-5-methoxy-4,4-dimethylpentanoic acid |

2171548-32-4 | 500mg |

$809.0 | 2023-09-30 |

2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid 関連文献

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acidに関する追加情報

Introduction to 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid (CAS No. 2171548-32-4)

2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid (CAS No. 2171548-32-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a methoxy substituent, and a dimethylpentanoic acid moiety. These structural elements contribute to its potential therapeutic applications and make it a valuable candidate for further investigation.

The tert-butoxycarbonyl (Boc) group in 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid serves as a versatile protecting group for the amino functionality. This group is widely used in organic synthesis to temporarily mask the reactivity of the amine, allowing for selective functionalization of other parts of the molecule. The Boc group can be readily removed under mild acidic conditions, making it an ideal choice for multistep synthetic processes.

The presence of the methoxy substituent in 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid adds to its chemical diversity and biological activity. Methoxy groups are known to influence the lipophilicity and electronic properties of molecules, which can affect their pharmacokinetic and pharmacodynamic profiles. In medicinal chemistry, methoxy groups are often introduced to enhance the binding affinity of drug candidates to their target receptors or enzymes.

The dimethylpentanoic acid moiety in 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid contributes to its overall structure and stability. The presence of two methyl groups on the pentanoic acid chain can influence the conformational flexibility and solubility properties of the compound. These characteristics are crucial for optimizing the bioavailability and metabolic stability of potential drug candidates.

Recent research has highlighted the potential therapeutic applications of 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid. Studies have shown that this compound exhibits promising anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid effectively inhibits the activity of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases.

In addition to its anti-inflammatory properties, 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid has shown promising results in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines while exhibiting minimal toxicity towards normal cells. The mechanism of action appears to involve modulation of signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

The structural features of 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid also make it an attractive candidate for drug delivery systems. The Boc protecting group can be used to create prodrugs that are activated under specific physiological conditions, enhancing the targeted delivery and reducing systemic side effects. This approach has been explored in several preclinical studies, demonstrating improved therapeutic efficacy and reduced toxicity compared to traditional drug formulations.

Beyond its therapeutic potential, 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid is also a valuable tool for chemical biology research. Its unique structure allows researchers to probe specific biological processes and interactions at the molecular level. For example, it can be used as a probe to study protein-protein interactions or as a scaffold for developing new chemical probes with enhanced selectivity and potency.

In conclusion, 2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid (CAS No. 2171548-32-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its biological activity and make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing studies continue to explore its mechanisms of action and optimize its properties for various applications in healthcare and biotechnology.

2171548-32-4 (2-{(tert-butoxy)carbonylamino}-5-methoxy-4,4-dimethylpentanoic acid) Related Products

- 1968000-75-0(Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro-)

- 1209335-53-4(4-Bromo-3-methoxypyridine hydrochloride)

- 1803761-42-3(2-Bromo-6-(2-oxopropyl)benzaldehyde)

- 2860-55-1(2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid)

- 2059966-76-4(3-amino-5-methyl-1H-indazole-7-carboxylic acid)

- 1339931-57-5(2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide)

- 1807075-24-6(4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride)

- 1055995-87-3(4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide)

- 2034390-04-8(N-[[6-(diethylamino)pyridin-3-yl]methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide)

- 1187591-52-1((3S)-3-(4-chlorophenyl)-3-acetamidopropanoic acid)